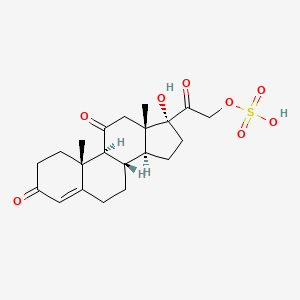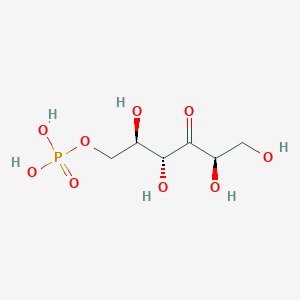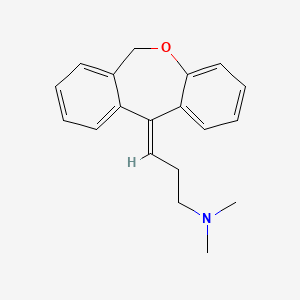
Dihydrochelerythrin
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Dihydrochelerythrin kann durch die intramolekulare Suzuki-Kupplung von 2-Brom-N-(2-brombenzyl)-naphthalin-1-amin-Derivaten über in situ erzeugtes Arylboran synthetisiert werden . Diese Verbindung wird dann zu (±)-6-Acetonylthis compound umgewandelt, das durch chirale präparative Hochleistungsflüssigchromatographie aufgetrennt werden kann .
Wissenschaftliche Forschungsanwendungen
Dihydrochelerythrin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in der Untersuchung von Benzophenanthridin-Alkaloiden verwendet.
Biologie: Untersucht auf seine antimykotischen und antibakteriellen Eigenschaften.
Medizin: Potenzielle Anwendungen in der Chemotherapie und Immuntherapie von Glioblastomen.
Industrie: Wird als Biopestizid verwendet, um Pflanzenkrankheiten zu verhindern und zu bekämpfen.
Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:
Antifungale Aktivität: Hemmt die Sporenkeimung und das Myzelwachstum bei Pilzen.
Antibakterielle Aktivität: Stört die Zellwände und Membranen von Bakterien, was zum Zelltod führt.
Antitumoraktivität: Induziert Apoptose und Nekrose in Krebszellen über Signalwege, die NF-κB, β-Catenin und STAT3/IL-6 beinhalten.
Wirkmechanismus
Target of Action
Dihydrochelerythrine is a natural compound isolated from Corydalis yanhusuo and has been found to exhibit significant antifungal activity . The primary targets of Dihydrochelerythrine are fungal pathogens, particularly Botrytis cinerea Pers .
Mode of Action
Dihydrochelerythrine interacts with its targets by inhibiting their growth. It has been shown to exhibit the highest antifungal activity against B. cinerea Pers, with 98.32% mycelial growth inhibition at 50 µg/mL .
Biochemical Pathways
The biosynthesis of Dihydrochelerythrine involves several biochemical pathways. It is spontaneously transformed from 6-hydroxyallocryptopine, which is formed from the oxidation of allocryptopine by P450 enzymes . This process involves several plant-derived enzymes, including (S)-canadine synthase (TDC), MSH, and P6H .
Pharmacokinetics
The pharmacokinetics of Dihydrochelerythrine, a metabolite of Chelerythrine, has been studied in pigs. After oral and intramuscular administrations, Dihydrochelerythrine rapidly reached peak concentrations. The half-life was found to be 2.03 ± 0.26 hours for Chelerythrine and 2.56 ± 1.00 hours for Dihydrochelerythrine .
Result of Action
The result of Dihydrochelerythrine’s action is the inhibition of fungal growth. Specifically, it has been shown to inhibit the mycelial growth of B. cinerea Pers by 98.32% at a concentration of 50 µg/mL .
Biochemische Analyse
Biochemical Properties
Dihydrochelerythrine plays a significant role in biochemical reactions, particularly in stabilizing G-quadruplex DNA structures. It exhibits strong binding affinity to these structures, similar to its parent compound, chelerythrine . Dihydrochelerythrine interacts with various biomolecules, including DNA and proteins, influencing their stability and function. For instance, it has been shown to inhibit the secretion of hepatitis B virus antigens in HepG2 cells .
Cellular Effects
Dihydrochelerythrine exerts cytostatic and cytotoxic effects on various cell types. In glioblastoma cells, it significantly decreases cell viability in a time- and dose-dependent manner . The compound influences cell signaling pathways, such as NF-kB, β-catenin, and STAT3/IL-6, leading to reduced cell proliferation and increased apoptosis . Additionally, dihydrochelerythrine affects gene expression and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, dihydrochelerythrine exerts its effects through several mechanisms. It binds to G-quadruplex DNA structures, stabilizing them and inhibiting the activity of enzymes like protein kinase C and DNA topoisomerase I . This binding leads to changes in gene expression and enzyme activity, contributing to its biological effects. Dihydrochelerythrine also interacts with various signaling molecules, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
Dihydrochelerythrine exhibits stability in strongly acidic environments and in the presence of alcohol . Over time, its effects on cellular function can vary, with long-term exposure leading to significant changes in cell viability and function. In vitro studies have shown that dihydrochelerythrine maintains its stability and activity over extended periods, making it a valuable compound for biochemical research .
Dosage Effects in Animal Models
The effects of dihydrochelerythrine vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as antimicrobial and anticancer activities. At higher doses, dihydrochelerythrine can induce toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Dihydrochelerythrine is involved in several metabolic pathways, primarily through its interactions with P450 enzymes . These enzymes catalyze the oxidation of dihydrochelerythrine to chelerythrine, which further participates in various biochemical reactions. The compound’s involvement in these pathways influences metabolic flux and metabolite levels, contributing to its biological activities .
Transport and Distribution
Within cells and tissues, dihydrochelerythrine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. Studies have shown that dihydrochelerythrine can be widely distributed in tissues, with low concentration residues found in various organs .
Subcellular Localization
Dihydrochelerythrine’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, directing it to specific cellular compartments and organelles . This localization is essential for its biological effects, including its role in stabilizing G-quadruplex DNA structures.
Vorbereitungsmethoden
Die industrielle Produktion von Dihydrochelerythrin beinhaltet die Extraktion aus natürlichen Quellen, insbesondere aus der Pflanze Corydalis yanhusuo . Die Verbindung wird mit verschiedenen chromatografischen Verfahren isoliert und gereinigt, um einen hohen Reinheitsgrad zu erreichen, der für Forschungs- und potenzielle therapeutische Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Reaktionstypen
Dihydrochelerythrin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen zu Chelerythrin oxidiert werden.
Reduktion: Die Verbindung kann zu ihrer entsprechenden Dihydroform reduziert werden.
Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere in protischen Lösungsmitteln.
Häufige Reagenzien und Bedingungen
Oxidation: Katalysiert durch P450-Enzyme wie (S)-Canadinsynthase.
Reduktion: Umfasst typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Reaktionen treten häufig in Methanol oder anderen protischen Lösungsmitteln auf.
Hauptprodukte
Oxidation: Chelerythrin.
Reduktion: This compound.
Substitution: 6-Methoxy-5,6-Dihydrochelerythrin und 6-Hydroxy-5,6-Dihydrochelerythrin.
Vergleich Mit ähnlichen Verbindungen
Dihydrochelerythrin wird mit anderen Benzophenanthridin-Alkaloiden verglichen, wie zum Beispiel:
Chelerythrin: Ähnlich in der Struktur, unterscheidet sich jedoch in seinem Oxidationszustand.
Sanguinarin: Ein weiteres Benzophenanthridin-Alkaloid mit ähnlichen antimykotischen und antibakteriellen Eigenschaften.
Berberin: Zeigt Antikrebs-Eigenschaften und stört wichtige Signalwege in Krebszellen.
This compound ist aufgrund seiner spezifischen molekularen Ziele und Signalwege einzigartig, was es zu einer vielversprechenden Verbindung für verschiedene therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZAZMCIBRHMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218913 | |
| Record name | 12,13-Dihydrochelerythrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6880-91-7 | |
| Record name | Dihydrochelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12,13-Dihydrochelerythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12,13-Dihydrochelerythrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrochelerythrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dihydrochelerythrine has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol. []
A: Researchers commonly employ a variety of spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry, to characterize Dihydrochelerythrine. [, , , ]
A: The iminium group of Dihydrochelerythrine plays a crucial role in its interaction with biological targets. Replacing the methylenedioxy group in Chelerythrine with two methoxy groups, as seen in Dihydrochelerythrine, leads to a decrease in antimicrobial activity. [] Conversion of the 6-acetonyl group in 6-acetonyldihydrochelerythrine to a 6-(2-hydoxypropyl) group also results in reduced anticancer activity. []
A: Yes, the oxidation state significantly affects the biological activity. Dihydrochelerythrine demonstrates considerably weaker inhibition of CYP3A4 compared to its oxidized counterpart, Chelerythrine, indicating the importance of the iminium group for this activity. []
A: Encapsulating Dihydrochelerythrine in liposomes using the emulsion/solvent evaporation method significantly enhances its bioavailability compared to chelerythrine solution. []
A: Dihydrochelerythrine demonstrates promising anticancer activity against various human cancer cell lines, including liver (HCC), breast (BT549), and glioblastoma (U251 and C6) cells. [, ]
A: Yes, Dihydrochelerythrine exhibits antifungal activity against phytopathogenic fungi, particularly against Botrytis cinerea, with significant inhibition of mycelial growth and spore germination. [] It also demonstrates protective and curative effects against Erysiphe graminis and B. cinerea in vivo. []
A: Researchers utilize various analytical techniques for the identification and quantification of Dihydrochelerythrine, including high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS). [, ] Gas chromatography-mass spectrometry (GC-MS) has also been employed for the identification of Dihydrochelerythrine in plant extracts. []
A: Recent studies have highlighted the instability of Dihydrochelerythrine and its solvent-dependent conversion to various derivatives, including Chelerythrine and Oxychelerythrine. [] The identification of Dihydrochelerythrine as a metabolite of Chelerythrine in rats has also been a significant finding. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)
![N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine](/img/structure/B1200156.png)

